molecular formula C7H14O2Si B8465221 2-(Trimethylsilylmethyl)acrylic acid

2-(Trimethylsilylmethyl)acrylic acid

Cat. No.: B8465221
M. Wt: 158.27 g/mol
InChI Key: DRWLHQZIZRHTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilylmethyl)acrylic acid is a silicon-substituted derivative of acrylic acid, characterized by a trimethylsilylmethyl (-CH₂Si(CH₃)₃) group at the α-position of the acrylic acid backbone. The trimethylsilylmethyl group introduces steric bulk and hydrophobicity, which may enhance thermal stability and alter solubility compared to unsubstituted acrylic acid.

Synthetic routes likely involve hydrolysis of corresponding esters, as demonstrated for tert-butyl 3-aryl-2-(trifluoromethyl)acrylates in acidic conditions . Potential applications include use in silicone-based polymers or as intermediates in organometallic reactions, leveraging the silicon group's unique electronic and steric effects.

Properties

Molecular Formula

C7H14O2Si

Molecular Weight

158.27 g/mol

IUPAC Name

2-(trimethylsilylmethyl)prop-2-enoic acid

InChI

InChI=1S/C7H14O2Si/c1-6(7(8)9)5-10(2,3)4/h1,5H2,2-4H3,(H,8,9)

InChI Key

DRWLHQZIZRHTHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl group (CF₃) : Strong electron-withdrawing effect increases acidity (pKa ~1-2) and reactivity in Mizoroki-Heck reactions, enabling applications in dyes and pharmaceuticals .
  • Phenylsulfonyl group : Electron-withdrawing nature stabilizes intermediates in sulfone synthesis, as seen in ethyl 2-((phenylsulfonyl)methyl)acrylate hydrolysis .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Silicon-substituted acrylates (e.g., ethyl 2-(trimethylsilylmethyl)acrylate) exhibit higher decomposition temperatures (~250°C) compared to acrylic acid (141°C boiling point) due to the robust Si-C bond .
  • Hydrolytic Stability : The trimethylsilylmethyl group resists hydrolysis better than silyl ethers (e.g., 2-[(trimethylsilyl)oxy]ethyl acrylate), which degrade rapidly in acidic environments .

Industrial and Pharmaceutical Relevance

  • 3-Aryl-2-(trifluoromethyl)acrylic Acids: Serve as precursors to CF₃-containing amino acids and alcohols with bioactivity .

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